molecular formula C18H16N6O3 B10993486 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10993486
M. Wt: 364.4 g/mol
InChI Key: UPZJWJNTUFIAOI-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazin-1-yl intermediates, followed by their coupling with the triazolo[4,3-a]pyridin-3-yl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16N6O3/c25-17(19-9-8-16-21-20-15-5-1-2-10-23(15)16)12-24-18(26)7-6-13(22-24)14-4-3-11-27-14/h1-7,10-11H,8-9,12H2,(H,19,25)

InChI Key

UPZJWJNTUFIAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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